Product packaging for 2-(2,2-Difluoroethoxy)benzaldehyde(Cat. No.:CAS No. 1184202-70-7)

2-(2,2-Difluoroethoxy)benzaldehyde

Cat. No.: B2470584
CAS No.: 1184202-70-7
M. Wt: 186.158
InChI Key: PGLAIFNZARLDOQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)benzaldehyde is a small organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is a benzaldehyde derivative featuring an aldehyde functional group attached to a benzene ring that is further substituted at the 2-position with a 2,2-difluoroethoxy chain (-OCH2CF2H) . This structure makes it a valuable chemical building block, or synthetic intermediate, for researchers in medicinal and organic chemistry. The presence of the aldehyde group allows for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols, enabling the synthesis of more complex molecules . The difluoroethoxy moiety can influence the compound's electronic properties and metabolic stability, which is often explored in the design and development of new pharmaceuticals and agrochemicals. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B2470584 2-(2,2-Difluoroethoxy)benzaldehyde CAS No. 1184202-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-difluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-5,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLAIFNZARLDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 2,2 Difluoroethoxy Benzaldehyde

Retrosynthetic Analysis of the 2-(2,2-Difluoroethoxy)benzaldehyde Core

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The first involves the disconnection of the C-O bond of the ether linkage, leading to salicylaldehyde (B1680747) and a 2,2-difluoroethylating agent. This approach benefits from the commercial availability of salicylaldehyde. The second key disconnection is at the C-C bond between the aromatic ring and the formyl group, which points to 1-(2,2-difluoroethoxy)benzene as a key intermediate that would then undergo a formylation reaction.

These two main retrosynthetic pathways are:

Pathway A: Ether formation as the key step. This strategy starts with a pre-functionalized benzaldehyde (B42025), such as salicylaldehyde or 2-halobenzaldehyde, and introduces the 2,2-difluoroethoxy group.

Pathway B: Formylation as the key step. This approach begins with the synthesis of 1-(2,2-difluoroethoxy)benzene, followed by the introduction of the aldehyde group at the ortho position.

Classical Synthetic Approaches for Benzyl (B1604629) Alkyl Ethers and Fluorinated Analogues

The Williamson ether synthesis is a cornerstone of classical organic synthesis for the formation of ethers. mdpi.comsemanticscholar.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. mdpi.com In the context of synthesizing this compound via Pathway A, this would involve the deprotonation of salicylaldehyde to form the corresponding phenoxide, followed by reaction with a 2,2-difluoroethyl halide or a more reactive species like 2,2-difluoroethyl tosylate.

The reactivity of the alkylating agent is a critical factor, with the leaving group ability following the general trend I > Br > Cl > OTs. mdpi.com The choice of base and solvent is also crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the phenol. masterorganicchemistry.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can accelerate the rate of SN2 reactions. masterorganicchemistry.com

A key challenge in the Williamson ether synthesis with salicylaldehyde is the potential for competing O- and C-alkylation, although O-alkylation is generally favored. The presence of the electron-withdrawing aldehyde group can decrease the nucleophilicity of the phenoxide, potentially requiring more forcing reaction conditions.

Modern Catalytic Methods in the Synthesis of Aryl Aldehydes

Modern synthetic chemistry offers a range of catalytic methods for the efficient construction of aryl aldehydes, which can be broadly categorized into cross-coupling reactions for aryl-oxygen bond formation and various formylation techniques.

Cross-Coupling Reactions for Aryl-Oxygen Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and, by extension, aryl alkyl ethers. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of milder protocols using various copper catalysts and ligands. numberanalytics.comrsc.org This method is particularly relevant for Pathway A, where 2-bromobenzaldehyde (B122850) could be coupled with 2,2-difluoroethanol (B47519) in the presence of a copper catalyst, a base, and a suitable ligand.

The choice of ligand is critical in modern Ullmann-type reactions, with bidentate ligands often showing superior performance by stabilizing the copper catalyst and facilitating the catalytic cycle. wikipedia.org The nature of the base and solvent also significantly impacts the reaction efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation, offering an alternative to copper-catalyzed methods. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand.

Formylation Reactions for Aldehyde Introduction

For Pathway B, the introduction of the formyl group onto the 1-(2,2-difluoroethoxy)benzene core is the key step. Several formylation methods are available:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The 2,2-difluoroethoxy group is an ortho,para-directing group, meaning that the Vilsmeier-Haack reaction on 1-(2,2-difluoroethoxy)benzene would likely yield a mixture of the ortho and para isomers. The regioselectivity can be influenced by the reaction conditions and the steric bulk of the directing group. semanticscholar.orgcambridge.org

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the ortho position of an aromatic ring. wikipedia.orgorganic-chemistry.org The 2,2-difluoroethoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-proton by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group exclusively at the ortho position.

The table below summarizes the key features of these formylation methods.

Table 1: Comparison of Formylation Methods for 1-(2,2-difluoroethoxy)benzene

ReactionReagentsDirecting Group EffectRegioselectivity
Vilsmeier-HaackDMF, POCl3Ortho, para-directingMixture of ortho and para isomers
Directed Ortho-Metalationn-BuLi, DMFOrtho-directingExclusively ortho

Difluoroalkylation Techniques for Ethoxy Moiety Installation

The introduction of the 2,2-difluoroethoxy group is a crucial step in the synthesis of the target molecule. This can be achieved through the reaction of a phenoxide with a suitable 2,2-difluoroethylating agent. While 2,2-difluoroethyl halides can be used, their reactivity in SN2 reactions can be sluggish. More reactive electrophiles, such as 2,2-difluoroethyl tosylate or triflate, are often preferred. These can be prepared from 2,2-difluoroethanol. rsc.org

Recent advancements in fluorine chemistry have led to the development of new reagents and methods for difluoroalkylation. These include the use of hypervalent iodine reagents and photoredox catalysis, which can offer milder reaction conditions and broader functional group tolerance.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters to consider for each synthetic step include the choice of reagents, catalyst, ligand, base, solvent, temperature, and reaction time.

For the Williamson ether synthesis (Pathway A), a solvent screen is often the first step in optimization, with polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) being common choices. masterorganicchemistry.com The choice of base is also critical, with stronger bases like NaH or KH generally leading to faster reaction rates. masterorganicchemistry.com However, for sensitive substrates, milder bases such as potassium carbonate may be preferred. The reaction temperature can also be adjusted to balance the reaction rate with the potential for side reactions.

In the case of the Ullmann coupling (Pathway A), the optimization would focus on the catalyst system. This includes screening different copper sources (e.g., CuI, Cu2O, Cu(OAc)2), ligands (e.g., phenanthrolines, diamines, amino acids), and bases (e.g., K2CO3, Cs2CO3, K3PO4). researchgate.netnih.gov The catalyst and ligand loading are also important parameters to optimize to minimize cost and environmental impact.

For the Vilsmeier-Haack reaction (Pathway B), the ratio of the Vilsmeier reagent to the substrate can be varied to optimize the yield. The reaction temperature is also a key parameter, with lower temperatures sometimes favoring the formation of the ortho isomer.

In Directed Ortho-Metalation (Pathway B), the choice of the organolithium base (n-BuLi, s-BuLi, t-BuLi) and the solvent (THF, diethyl ether) can significantly affect the efficiency of the lithiation step. The temperature at which the lithiation is performed and the subsequent quenching with the formylating agent are also critical for achieving high yields.

The following table provides a hypothetical example of how reaction conditions could be optimized for the Williamson ether synthesis of the target molecule's precursor.

Table 2: Hypothetical Optimization of Williamson Ether Synthesis of this compound from Salicylaldehyde

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)AcetoneReflux2445
2K2CO3 (2.0)DMF801265
3NaH (1.2)THF60880
4NaH (1.2)DMF60690

Stereochemical Considerations in Synthesis

For the specific chemical compound this compound, there are no chiral centers. The molecule is achiral and does not exhibit stereoisomerism. Therefore, stereochemical considerations are not applicable to its synthesis. If, however, chiral derivatives of this compound were to be synthesized by introducing a chiral center elsewhere in the molecule, then the stereochemical outcome of the synthetic steps would become a critical factor to control.

Chemical Reactivity and Mechanistic Studies of 2 2,2 Difluoroethoxy Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site of chemical reactivity in 2-(2,2-difluoroethoxy)benzaldehyde, participating in a variety of nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensation Reactions

The most common reaction for aldehydes is nucleophilic addition. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbon from sp² to sp³. pressbooks.publibretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.publibretexts.org

The reactivity of the aldehyde is influenced by both electronic and steric factors. Aromatic aldehydes like benzaldehyde (B42025) are generally less reactive than aliphatic aldehydes because the aromatic ring donates electron density through resonance, making the carbonyl carbon less electrophilic. pressbooks.publibretexts.orglibretexts.org In the case of this compound, the electron-withdrawing nature of the difluoroethoxy group is expected to partially counteract this effect, potentially increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Common nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: The addition of a cyanide ion, followed by protonation, yields a cyanohydrin. pressbooks.pub

Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols after an acidic workup. youtube.com

Wittig Reaction: Condensation with a phosphorus ylide can be used to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.

Imine Formation: Reaction with primary amines results in the formation of imines through a condensation mechanism that involves the elimination of a water molecule.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction Type Nucleophile General Product
Cyanohydrin Formation ¯:C≡N 2-(2,2-Difluoroethoxy)mandelonitrile
Grignard Reaction R-MgX Secondary alcohol
Wittig Reaction Ph₃P=CR₂ Alkene
Imine Formation R-NH₂ N-Substituted imine

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The oxidation of benzaldehyde derivatives can also occur via autoxidation on exposure to air, a process that can be inhibited by the presence of alcohols like benzyl (B1604629) alcohol. researchgate.net The electrooxidation of benzaldehyde to benzoic acid on gold nanoparticles is another modern approach. mdpi.com Peroxynitrite, which can form in some food products, has also been shown to oxidize benzaldehyde to benzoic acid and benzyl alcohol. nih.gov

Reduction: The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com For instance, NaBH₄ is capable of selectively reducing the aldehyde group in the presence of other functional groups like esters, although rearrangements can sometimes occur. nih.gov The reduction with NaBH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com

Table 2: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent(s) Product
Oxidation KMnO₄, H₂CrO₄, Ag₂O 2-(2,2-Difluoroethoxy)benzoic acid
Reduction NaBH₄, LiAlH₄ [2-(2,2-Difluoroethoxy)phenyl]methanol

Reactivity of the Fluoroethoxy Moiety

The 2,2-difluoroethoxy group imparts unique reactivity to the molecule due to the strong electronegativity of the fluorine atoms.

Fluorine-Directed Reactivity

The two fluorine atoms on the ethoxy group have a strong electron-withdrawing inductive effect. This effect deactivates the adjacent methylene (B1212753) group and influences the electron density of the entire molecule. This electronic pull can make the ether oxygen less basic and can affect the reactivity of the aromatic ring. Compounds containing the 2,2-difluoroethoxy group, such as hexakis(2,2-difluoroethoxy)phosphazene, have been used in specialized applications like ion source studies, highlighting the unique properties conferred by this moiety. chemicalbook.comscbt.comsigmaaldrich.com

Ether Cleavage and Rearrangement Studies

Ethers are generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comopenstax.org Hydrochloric acid (HCl) is generally not effective. openstax.org The cleavage of this compound would proceed through a nucleophilic substitution mechanism.

Given that the ethoxy group is primary, the reaction would follow an S(_N)2 pathway. openstax.orglibretexts.org The first step is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. openstax.orglibretexts.org In this case, the attack would occur at the carbon of the difluoroethoxy group, leading to the formation of 2-hydroxybenzaldehyde (salicylaldehyde) and 1-halo-2,2-difluoroethane. Cleavage of the bond between the oxygen and the aromatic ring does not occur because the phenyl carbon is not susceptible to S(_N)2 attack. libretexts.org

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution is a key reaction for benzene (B151609) and its derivatives. The outcome of such reactions on this compound is directed by the existing substituents.

Aldehyde Group (-CHO): This group is an electron-withdrawing group and acts as a deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. libretexts.org

Alkoxy Group (-OR): An alkoxy group is typically an electron-donating group through resonance and is a strong activator, directing incoming electrophiles to the ortho and para positions. libretexts.org However, the presence of two electron-withdrawing fluorine atoms on the ethoxy group in this compound significantly reduces its electron-donating ability. This makes it a much weaker activator than a simple alkoxy group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern of this compound is a result of the competing directing effects of the aldehyde and the difluoroethoxy groups. The aldehyde group strongly deactivates the ring and directs incoming electrophiles to the meta position (C5). The 2,2-difluoroethoxy group, while still possessing an oxygen with lone pairs capable of resonance donation, is significantly less activating than a simple alkoxy group due to the strong inductive withdrawal by the two fluorine atoms.

This diminished activating effect means the powerful deactivating and meta-directing influence of the aldehyde group is likely to dominate the regiochemical outcome of electrophilic aromatic substitution reactions. Therefore, electrophilic attack is predicted to occur predominantly at the position meta to the aldehyde group and ortho to the difluoroethoxy group (C5), and to a lesser extent at the other meta position (C3). The positions ortho and para to the aldehyde (C3, C5, and the substituted C1) are deactivated.

Electrophilic ReagentPredicted Major Product(s)Predicted Minor Product(s)
HNO₃/H₂SO₄5-Nitro-2-(2,2-difluoroethoxy)benzaldehyde3-Nitro-2-(2,2-difluoroethoxy)benzaldehyde
Br₂/FeBr₃5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde3-Bromo-2-(2,2-difluoroethoxy)benzaldehyde
SO₃/H₂SO₄5-Formyl-4-(2,2-difluoroethoxy)benzenesulfonic acid3-Formyl-4-(2,2-difluoroethoxy)benzenesulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found in the searched literature.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAᵣ) reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org In this compound, the aldehyde group acts as a potent electron-withdrawing group, activating the ring towards nucleophilic attack. The substitution typically occurs at positions ortho and para to the electron-withdrawing group. masterorganicchemistry.comlibretexts.org

Therefore, in the presence of a suitable nucleophile and leaving group, nucleophilic aromatic substitution on a derivative of this compound (for instance, with a halide at a ring position) would be expected to proceed. The aldehyde group would stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com The reaction would likely follow a bimolecular addition-elimination mechanism. masterorganicchemistry.com

Investigations into Reaction Kinetics and Thermodynamics

Detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, general principles allow for qualitative predictions.

The rate of electrophilic aromatic substitution is expected to be significantly slower than that of benzene due to the deactivating nature of the aldehyde group, which is only partially offset by the weakly activating difluoroethoxy group.

For nucleophilic aromatic substitution, the presence of the aldehyde group is expected to accelerate the reaction rate compared to an unsubstituted haloarene. The reaction rate would also be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.govresearchgate.net

Reaction TypeExpected Relative Rate (vs. Benzene)Key Thermodynamic Considerations
Electrophilic NitrationSlowerFormation of the sigma complex is the rate-determining step. The stability of the intermediate carbocation influences the activation energy.
Nucleophilic Substitution (of a hypothetical 4-chloro derivative)Faster (than chlorobenzene)The stability of the Meisenheimer complex is crucial. The reaction is generally exothermic.

This table provides qualitative predictions based on general principles of chemical kinetics and thermodynamics, as specific quantitative data for this compound was not found in the searched literature.

Computational and Theoretical Insights into Reaction Pathways

Computational chemistry provides a powerful tool for elucidating reaction mechanisms and predicting reactivity where experimental data is scarce. rsc.orgumich.edu For this compound, computational studies could model the electron distribution in the ground state and the stability of intermediates in both electrophilic and nucleophilic substitution reactions.

Such studies would likely confirm the deactivating nature of the aldehyde group and the complex electronic influence of the difluoroethoxy group. Molecular orbital calculations could visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack, respectively.

Transition state theory calculations could provide estimates of the activation energies for different reaction pathways, allowing for a more quantitative prediction of regioselectivity and reaction rates. rsc.org While specific computational studies on this compound are not readily found, research on similar substituted benzaldehydes provides a framework for understanding its behavior. d-nb.info

Computational MethodPredicted Insight
Density Functional Theory (DFT)Electron density distribution, bond orders, and atomic charges. Relative energies of intermediates and transition states.
Molecular Orbital TheoryVisualization of HOMO and LUMO to predict reactive sites.
Ab initio methodsHigh-accuracy calculations of reaction energies and activation barriers.

This table outlines the potential insights that could be gained from computational studies, as specific theoretical analyses for this compound were not identified in the searched literature.

Derivatization and Structural Modification of 2 2,2 Difluoroethoxy Benzaldehyde

Synthesis of Imines and Oximes from the Aldehyde Group

The aldehyde functional group in 2-(2,2-difluoroethoxy)benzaldehyde is a primary site for derivatization. One of the most common transformations is its reaction with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. youtube.com

Similarly, oximes can be synthesized by reacting this compound with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. asianpubs.orgwikipedia.orgorientjchem.orgresearchgate.net This condensation reaction is also typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction. asianpubs.orgwikipedia.orgresearchgate.net The resulting oximes can exist as E and Z isomers. wikipedia.org The synthesis of oximes is a valuable transformation as they serve as intermediates in the preparation of various nitrogen-containing compounds. researchgate.netlongdom.org

ReactantProductReagents and ConditionsReference
This compoundIminePrimary amine, acid catalyst, removal of water youtube.com
This compoundOximeHydroxylamine hydrochloride, base (e.g., sodium carbonate or pyridine), solvent (e.g., ethanol (B145695) or acetonitrile) asianpubs.orgwikipedia.orgorientjchem.orgresearchgate.net

Formation of Acetals and Ketals for Protection or Further Derivatization

The aldehyde group of this compound can be protected by converting it into an acetal. This is a crucial step in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction. Acetal formation is achieved by reacting the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. nih.govlibretexts.orgyoutube.comlibretexts.orgyoutube.com The reaction proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed using methods like a Dean-Stark apparatus or molecular sieves. libretexts.orglibretexts.org

The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal. libretexts.orglibretexts.org Cyclic acetals are often more stable and easier to form than their acyclic counterparts. The protection is reversible, and the aldehyde can be regenerated by hydrolysis in the presence of aqueous acid. libretexts.orglibretexts.orgorganic-chemistry.org

ReactantProductReagents and ConditionsReference
This compoundAcyclic AcetalTwo equivalents of an alcohol, acid catalyst (e.g., HCl, H2SO4), removal of water nih.govlibretexts.orgyoutube.comlibretexts.orgyoutube.com
This compoundCyclic AcetalA diol (e.g., ethylene glycol), acid catalyst, removal of water libretexts.orglibretexts.org

Carboxylic Acid and Alcohol Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two important classes of derivatives.

Oxidation to Carboxylic Acid: The oxidation of this compound to 2-(2,2-difluoroethoxy)benzoic acid can be accomplished using a variety of oxidizing agents. researchgate.netorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). researchgate.netnih.gov Milder and more selective methods, such as using sodium chlorite (B76162) (NaClO2) or Oxone, are also available to avoid potential side reactions. researchgate.netorganic-chemistry.org The choice of oxidant depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation. researchgate.net

Reduction to Alcohol: The reduction of the aldehyde to the corresponding primary alcohol, [2-(2,2-difluoroethoxy)phenyl]methanol, is typically achieved using hydride reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that is commonly used for this purpose. libretexts.orgnih.gov For less reactive aldehydes or in cases where a stronger reducing agent is needed, lithium aluminum hydride (LiAlH4) can be employed, although it is less selective and more reactive than NaBH4. libretexts.org

TransformationProductReagents and ConditionsReference
Oxidation2-(2,2-Difluoroethoxy)benzoic acidKMnO4, CrO3, H2O2, NaClO2, Oxone researchgate.netorganic-chemistry.orgnih.govmdpi.com
Reduction[2-(2,2-Difluoroethoxy)phenyl]methanolNaBH4, LiAlH4 libretexts.orgnih.govnih.gov

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the aldehyde group and the difluoroethoxy group.

The aldehyde group is a meta-director and a deactivating group due to its electron-withdrawing nature. Conversely, the alkoxy group (-OCHF2) is an ortho-, para-director and an activating group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. In cases of competing directing effects, the activating group generally has a stronger influence on the position of the incoming electrophile. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the difluoroethoxy group. The para position (position 5) is sterically more accessible than the ortho position (position 3).

Further functionalization can also be achieved through ortho-lithiation, where a strong base can selectively deprotonate the position ortho to a directing group, followed by quenching with an electrophile. rsc.org The directing ability of the substituents plays a crucial role in determining the site of lithiation. rsc.org

Synthesis of Complex Heterocyclic Systems Incorporating the Difluoroethoxy Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The aldehyde functionality is particularly useful for condensation reactions with various dinucleophiles to form heterocyclic rings. For instance, reaction with 1,2-diamines can lead to the formation of benzodiazepine (B76468) derivatives, while reaction with amidines or guanidines can yield quinazoline (B50416) derivatives.

These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The incorporation of the difluoroethoxy group can influence the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic compounds. The synthesis of such complex molecules often involves multi-step reaction sequences where the benzaldehyde (B42025) derivative is a key starting material. nih.govresearchgate.net

Design and Synthesis of Conformationally Restricted Analogues

To better understand the structure-activity relationship of biologically active molecules derived from this compound, conformationally restricted analogues can be designed and synthesized. researchgate.net By locking the molecule into a specific conformation, it is possible to probe the bioactive conformation and potentially enhance potency and selectivity for a biological target.

The synthesis of such analogues often involves intramolecular reactions to form bicyclic or polycyclic systems. For example, an appropriately substituted derivative of this compound could undergo an intramolecular cyclization to form a bridged ring system, thereby restricting the rotation of the difluoroethoxy group and the aromatic ring. These synthetic strategies require careful planning and execution of multi-step organic syntheses. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2,2 Difluoroethoxy Benzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident elucidation of its elemental composition. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). nih.gov This precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For 2-(2,2-Difluoroethoxy)benzaldehyde, with a molecular formula of C₉H₈F₂O₂, the theoretical monoisotopic mass is calculated to be 186.04924 Da. uni.lu In a typical HRMS experiment, the compound is ionized (e.g., via electrospray ionization - ESI) and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

The instrument measures the m/z of the protonated molecule, [M+H]⁺, which would be expected at 187.05652 m/z. uni.lu The extremely high mass accuracy of the measurement allows for the use of sophisticated software to calculate the most probable elemental formula, which must match the observed mass within a very narrow tolerance window (e.g., < 5 ppm). This process confirms that the empirical formula is indeed C₉H₈F₂O₂, ruling out other potential isobaric compounds and providing unequivocal evidence for the compound's elemental composition. Further fragmentation analysis (MS/MS) can be performed to corroborate the structure by breaking the molecule apart and analyzing the masses of the resulting fragments.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct Formula Calculated m/z
[M+H]⁺ C₉H₉F₂O₂⁺ 187.05652
[M+Na]⁺ C₉H₈F₂NaO₂⁺ 209.03846

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For this compound, the ¹H NMR spectrum reveals distinct signals for the aldehyde, aromatic, ethoxy, and difluoromethyl protons.

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of approximately 9.9-10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the benzene (B151609) ring.

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex set of multiplets in the aromatic region, typically between 7.0 and 7.9 ppm. The proton ortho to the aldehyde group (H6) and the proton ortho to the ether linkage (H3) will be the most affected, showing distinct shifts and coupling patterns.

Ethoxy Protons (-OCH₂-): These two protons are adjacent to both an oxygen atom and the difluoromethyl group. They are expected to appear as a triplet of doublets around 4.3-4.5 ppm. The splitting into a triplet is due to coupling with the two fluorine atoms on the adjacent carbon (³JHF), and the further splitting into doublets is due to coupling with the single proton on that same carbon (³JHH).

Difluoromethyl Proton (-CHF₂): This single proton is in a unique environment, bonded to a carbon that also bears two fluorine atoms. It is expected to appear as a triplet of triplets (tt) around 6.0-6.5 ppm. The large splitting into a triplet is caused by the geminal coupling to the two fluorine atoms (²JHF, typically around 50-60 Hz), and the smaller triplet splitting is due to the vicinal coupling to the two methylene (B1212753) protons of the ethoxy group (³JHH).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Hz
-CHO 9.9 - 10.5 s (singlet) N/A
Ar-H 7.0 - 7.9 m (multiplet) Various
-OCH₂- 4.3 - 4.5 td (triplet of doublets) ³JHF ≈ 12-15 Hz, ³JHH ≈ 4-5 Hz

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and will appear as a singlet at approximately 189-192 ppm. docbrown.info

Aromatic Carbons: The six aromatic carbons will produce six distinct signals in the 110-160 ppm range. The carbon bearing the ether linkage (C2) will be shifted downfield (around 155-160 ppm), while the carbon bearing the aldehyde group (C1) will also be downfield (around 135-138 ppm). The other four aromatic carbons will resonate at intermediate shifts.

Ethoxy Carbon (-OCH₂-): This carbon, attached to the electron-withdrawing oxygen, will resonate around 65-70 ppm. The signal will be split into a triplet due to coupling with the two adjacent fluorine atoms (²JCF).

Difluoromethyl Carbon (-CHF₂): This carbon is directly attached to two fluorine atoms, causing a significant downfield shift and a prominent splitting pattern. It is expected to appear as a large triplet around 113-118 ppm due to the strong one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 235-245 Hz.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Key Couplings
-C HO 189 - 192 None
Ar C -O 155 - 160 None
Ar C -CHO 135 - 138 None
Aromatic C -H 110 - 135 None
-OC H₂- 65 - 70 Triplet (²JCF)

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. huji.ac.il Since the two fluorine atoms in the 2,2-difluoroethoxy group are chemically equivalent, they will produce a single signal in the ¹⁹F NMR spectrum. This signal's multiplicity provides direct confirmation of its neighboring protons. The signal is expected to be a doublet of triplets (dt). The large doublet splitting arises from the two-bond coupling to the geminal proton (²JFH, ~50-60 Hz), and the smaller triplet splitting is due to the three-bond coupling to the two vicinal methylene protons (³JFH, ~12-15 Hz). The chemical shift would be in the characteristic range for a -CHF₂ group.

Table 4: Predicted ¹⁹F NMR Data

Fluorine Predicted δ (ppm) Multiplicity Coupling Constant (J) Hz

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. For this compound, key cross-peaks would be observed between the adjacent aromatic protons and, crucially, between the -OCH₂- protons and the -CHF₂ proton, confirming the ethoxy fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. hmdb.ca It is used to assign the ¹³C signals definitively based on the already assigned ¹H signals. For example, the proton signal at ~4.4 ppm would show a cross-peak to the carbon signal at ~68 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting the different fragments of the molecule.

Table 5: Expected Key HMBC Correlations

Proton Signal (¹H) Correlates to Carbon Signal (¹³C) Structural Information Confirmed
Aldehyde (-CH O) Ar C -CHO, Ar C 6 Aldehyde attached to the ring at C1
Methylene (-OCH ₂-) C HF₂, Ar C -O Ether linkage between the ring and the fluoroethyl group
Methine (-CH F₂) -OC H₂- Connectivity within the fluoroethoxy side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Aldehyde C-H Stretch: Two weak to medium bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of the C-H bond of an aldehyde group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1700-1710 cm⁻¹ is the most prominent feature of the spectrum, confirming the presence of the aldehyde carbonyl group. docbrown.inforesearchgate.net

Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region correspond to the C=C bond vibrations within the benzene ring.

C-O-C Ether Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching of the aryl-alkyl ether linkage.

C-F Stretch: The spectrum will be further characterized by very strong and broad absorption bands in the 1100-1000 cm⁻¹ range, which are indicative of the C-F stretching vibrations of the difluoroethoxy group. These may overlap with the C-O stretching bands.

Table 6: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2850 and ~2750 Weak-Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aldehyde C=O Stretch 1700 - 1710 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium
Ether C-O-C Asymmetric Stretch 1220 - 1260 Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. While specific Raman spectroscopic data for this compound is not extensively published, analysis of analogous compounds such as 2-(difluoromethoxy)benzaldehyde (B1333782) nih.gov, 2-methoxybenzaldehyde (B41997), and 4-ethoxybenzaldehyde (B43997) allows for a comprehensive prediction of its vibrational spectrum. stenutz.euiosrjournals.org

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region. isca.me The carbonyl (C=O) stretching mode of the aldehyde group is a strong and characteristic peak, typically observed in the range of 1680-1700 cm⁻¹. The presence of the electron-withdrawing difluoroethoxy group at the ortho position may cause a slight shift in this frequency compared to unsubstituted benzaldehyde (B42025).

The vibrational modes associated with the difluoroethoxy group are of particular interest. The C-F stretching vibrations are expected to be found in the 1000-1200 cm⁻¹ region and are often strong in Raman spectra. The C-O-C stretching of the ether linkage will also give rise to characteristic bands. Inelastic Neutron Scattering (INS) studies on 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde, which are complementary to Raman spectroscopy, have provided detailed assignments of vibrational modes, including methyl and ethyl group torsions, which can be extrapolated to the more complex difluoroethoxy group. stenutz.euiosrjournals.org

A summary of expected and observed vibrational modes for this compound and related compounds is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Analogous Compound Data (cm⁻¹)Reference
Aromatic C-H Stretch3000-3100~3070 (o-hydroxybenzaldehyde) isca.me
Aldehyde C-H Stretch2700-2900Not specified
Carbonyl (C=O) Stretch1680-1700~1650-1700 (Substituted Benzaldehydes)
Aromatic C=C Stretch1400-16001595, 1485, 1458 (2-methoxybenzaldehyde - INS) stenutz.eu
C-O-C Ether Stretch1200-12751247 (2-methoxybenzaldehyde - INS) stenutz.eu
C-F Stretch1000-1200Data for 2-(difluoromethoxy)benzaldehyde exists but is not detailed in the source. nih.gov
Ring Deformation Modes600-1000Multiple bands observed in this region for alkoxy benzaldehydes. stenutz.euiosrjournals.org

This table is populated with data from analogous compounds to predict the spectral features of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on the conjugated systems and the effects of substituents on the electronic structure. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions.

The benzene ring and the carbonyl group of the benzaldehyde moiety form a conjugated system. In benzene, π → π* transitions are observed around 184, 204, and 256 nm. nih.gov The presence of the carbonyl group and the difluoroethoxy substituent will shift these bands, typically to longer wavelengths (a bathochromic shift). nih.govshimadzu.com

For benzaldehyde itself, two main absorption bands are typically observed: a strong band around 240-250 nm corresponding to a π → π* transition, and a weaker band around 280-290 nm attributed to another π → π* transition. A very weak n → π* transition from the carbonyl oxygen's lone pair is often observed as a shoulder around 320-340 nm. nist.gov

The ortho-difluoroethoxy group is expected to influence these transitions. The ether oxygen's lone pairs can participate in resonance with the aromatic ring, acting as an auxochrome and causing a bathochromic shift. However, the fluorine atoms are strongly electron-withdrawing, which can have a competing effect. Studies on substituted benzophenones have shown that both electron-donating and electron-withdrawing groups can lead to bathochromic shifts in the main absorption bands. nih.gov

Based on data from related alkoxy and fluorinated benzaldehydes, the following electronic transitions can be anticipated for this compound. nist.govresearchgate.netresearchgate.net

Electronic TransitionExpected Wavelength (λmax)Observations in Analogous CompoundsReference
π → π* (Band I)~250-270 nmBenzaldehyde: ~248 nm in water. nist.gov Ortho-tolualdehyde shows a band in a similar region. researchgate.net nist.govresearchgate.net
π → π* (Band II)~290-310 nmAromatic compounds with conjugated systems exhibit bands in this region. nih.gov nih.gov
n → π~320-350 nm (weak)Benzaldehyde exhibits a weak transition in this range. nist.gov Nitrobenzaldehydes show n→π absorptions around 350 nm. researchgate.net nist.govresearchgate.net

This interactive table presents predicted absorption maxima for this compound based on data from structurally similar molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, extensive crystallographic data for other ortho-substituted benzaldehydes, such as 2-methoxybenzaldehyde and various halogenated derivatives, allows for a detailed prediction of its solid-state conformation and packing. nih.govnist.gov

A key structural feature of ortho-substituted benzaldehydes is the conformation of the aldehyde group and the alkoxy substituent relative to the benzene ring. For 2-methoxybenzaldehyde, a second polymorph has been identified, indicating the potential for different packing arrangements. nih.gov In many ortho-substituted benzaldehydes, the aldehyde group is nearly coplanar with the aromatic ring to maximize conjugation. The conformation of the ethoxy chain, and particularly the difluoroethoxy chain, will be influenced by steric and electronic interactions with the adjacent aldehyde group.

Intermolecular interactions such as C-H···O hydrogen bonds involving the aldehydic and ether oxygens are expected to play a significant role in the crystal packing of this compound. nist.gov The fluorine atoms of the difluoroethoxy group may also participate in weak C-H···F or F···F interactions, further influencing the supramolecular assembly.

The table below summarizes crystallographic data for related ortho-substituted benzaldehydes, providing a basis for understanding the potential solid-state structure of the title compound.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2-Methoxybenzaldehyde (Form II)TetragonalP43Four independent molecules in the asymmetric unit, forming dimers via C-H···O bonds. nih.gov
2-Hydroxy-4-methoxybenzaldehydeMonoclinicP21/cPlanar molecule with intramolecular hydrogen bonding.
4-(4-methoxyphenoxy)benzaldehydeMonoclinicP21/cDihedral angle of 71.52(3)° between benzene rings, linked by C-H···O hydrogen bonds. researchgate.net
2-Bromo-3-hydroxy-4-methoxybenzaldehydeNot specifiedNot specifiedFormyl:aryl interplanar angle of 1°. researchgate.net

This table presents crystallographic data for analogous compounds to infer the likely structural characteristics of this compound.

Computational and Theoretical Chemistry Studies on 2 2,2 Difluoroethoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2-(2,2-Difluoroethoxy)benzaldehyde. These calculations provide optimized molecular geometries, including bond lengths and angles, and offer a quantitative description of the electron distribution.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for substituted benzaldehydes. Actual values would require specific DFT calculations.

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-C (Aromatic) Bond Length~1.39 - 1.41 Å
C-O (Ether) Bond Length~1.37 Å
O-C-C (Ethoxy) Bond Angle~109°
C-C-H (Aldehyde) Bond Angle~120°

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group. Conversely, the LUMO is likely centered on the electron-deficient carbonyl group and the aromatic ring. The presence of the difluoroethoxy group will likely lower the energy of the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025), and the magnitude of this effect would determine the precise HOMO-LUMO gap.

Table 2: Illustrative Frontier Orbital Energies for Substituted Benzaldehydes This data is illustrative. Actual values for this compound would need to be calculated.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzaldehyde-6.5-1.55.0
4-Hydroxybenzaldehyde mdpi.com-5.98-0.975.01
This compound (Predicted)~ -6.8~ -1.8~ 5.0

The analysis of these frontier orbitals is crucial for predicting the molecule's behavior in chemical reactions and its electronic absorption properties. nih.gov

Conformation Analysis and Conformational Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C-O-C bonds of the ethoxy group and the C-C bond connecting the aldehyde group to the benzene (B151609) ring. Computational methods can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers.

Studies on related 2-substituted benzaldehydes have shown that the relative orientation of the substituent and the aldehyde group can significantly impact stability. scilit.com For this compound, the conformational landscape is likely to be influenced by a combination of steric hindrance between the difluoroethoxy group and the aldehyde group, as well as intramolecular interactions such as hydrogen bonding or dipole-dipole interactions. It is predicted that the most stable conformer will adopt a geometry that minimizes steric repulsion.

Reaction Mechanism Elucidation using Computational Tools

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. sciepub.com

For example, in a hypothetical nucleophilic addition reaction, computational modeling could trace the trajectory of the nucleophile as it approaches the carbonyl carbon, revealing the geometry of the transition state and the energy barrier for the reaction. This information is invaluable for understanding reaction kinetics and selectivity. While specific studies on this molecule are lacking, research on similar aldehydes demonstrates the feasibility and utility of this approach. schrodinger.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is essential for the characterization of new compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions, when compared with experimental data, can confirm the molecular structure. The electron-withdrawing difluoroethoxy group is expected to cause a downfield shift for nearby protons and carbons.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of the infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the corresponding vibrational modes, such as the characteristic C=O stretch of the aldehyde and the C-F stretches of the difluoroethoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). conicet.gov.ar The calculations can identify the wavelengths of maximum absorption and the nature of the corresponding electronic transitions, which are typically π-π* and n-π* transitions for benzaldehyde derivatives. princeton.edu

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on general principles and data from similar compounds.

SpectroscopyParameterPredicted Value/Region
¹H NMRAldehyde Proton (CHO)~9.8-10.2 ppm
¹³C NMRCarbonyl Carbon (C=O)~190-195 ppm
IRC=O Stretch~1700-1720 cm⁻¹
IRC-F Stretch~1000-1100 cm⁻¹
UV-Visλ_max (π-π)~250-280 nm
UV-Visλ_max (n-π)~310-340 nm

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This is particularly relevant if this compound is being investigated for potential biological activity. nih.gov

In a typical molecular docking study, the 3D structure of the ligand (this compound) is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most stable binding poses. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.net While no specific docking studies have been published for this compound, its structural features suggest it could be a candidate for interaction with various enzymes or receptors, and molecular docking would be the primary tool to explore such potential.

Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block in Polymer Chemistry

While direct polymerization of 2-(2,2-difluoroethoxy)benzaldehyde has not been extensively documented in publicly available research, the presence of the aldehyde functional group allows for its incorporation into various polymer backbones or as a pendant group. The aldehyde can participate in condensation polymerizations with suitable co-monomers, such as diamines or diols, to form polyimines (Schiff bases) or polyacetals, respectively. The introduction of the difluoroethoxy group can enhance the thermal stability, solubility, and dielectric properties of the resulting polymers.

The general reactivity of benzaldehydes in polymer synthesis is well-established. For instance, polymers containing benzaldehyde (B42025) groups in the side chain have been investigated for applications in photocrosslinking materials. While not specific to the 2-(2,2-difluoroethoxy) derivative, this highlights a potential avenue for its use.

Utility in the Synthesis of Advanced Organic Materials

The synthesis of advanced organic materials often relies on the precise arrangement of functional groups to achieve desired properties. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in materials science. The aldehyde group can be readily transformed into a wide array of other functional groups, such as alcohols, carboxylic acids, or alkynes, providing a gateway to a diverse range of derivatives. The fluorine atoms in the ethoxy chain can contribute to increased thermal and oxidative stability, as well as influencing the material's electronic characteristics and intermolecular interactions.

Precursor in the Development of Luminescent or Optoelectronic Compounds

Substituted benzaldehydes are known to be precursors for various luminescent compounds. researchgate.net The spectral-luminescent properties of benzaldehyde derivatives are an active area of research, with studies focusing on how different substituents affect their absorption and emission spectra. researchgate.netresearchgate.net The introduction of fluorine-containing groups, such as the difluoroethoxy group, can significantly impact the photophysical properties of a molecule. These effects can include a blue-shift in the emission spectrum and an increase in the fluorescence quantum yield.

While direct studies on the luminescent properties of compounds derived specifically from this compound are not widely reported, the general principles of fluorination suggest its potential as a precursor for novel fluorophores. The aldehyde functionality allows for its incorporation into larger conjugated systems, such as silafluorenes, which have been shown to exhibit strong blue emission when substituted with benzaldehyde moieties. The electron-withdrawing nature of the difluoroethoxy group could further tune the electronic and, consequently, the luminescent properties of such systems.

Intermediacy in the Synthesis of Complex Natural Products or Synthetic Targets (excluding pharmaceutical or agrochemical product development, focusing on synthetic methodology)

The aldehyde group is one of the most versatile functional groups in organic synthesis, participating in a wide range of carbon-carbon bond-forming reactions. This makes this compound a potentially valuable intermediate in the synthesis of complex molecular architectures. It can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to build up molecular complexity.

For example, benzaldehyde and its derivatives are key starting materials in multi-component reactions for the synthesis of heterocyclic compounds. oiccpress.comchemmethod.com The presence of the 2-(2,2-difluoroethoxy) substituent can be used to introduce fluorine into a target molecule in a controlled manner, which is a common strategy in modern synthetic chemistry to modulate the properties of the final compound. While specific examples utilizing this compound in the total synthesis of natural products are not readily found in the literature, its reactivity profile makes it a plausible candidate for such endeavors where the introduction of a fluoroalkoxy group is desired for methodological exploration.

Application in Catalyst Ligand Design

The design of ligands for metal catalysts is a cornerstone of modern catalysis. The aldehyde group of this compound can be readily converted into functionalities suitable for coordination with metal centers, such as imines, amines, or phosphines. The difluoroethoxy group, being relatively sterically demanding and electron-withdrawing, can influence the electronic and steric environment of the resulting metal complex.

This modulation of the ligand's properties can have a profound impact on the catalytic activity, selectivity, and stability of the metal catalyst. For instance, the fluorine atoms can enhance the Lewis acidity of the metal center or improve the catalyst's stability towards oxidation. Although specific applications of ligands derived from this compound are not yet prominent in the literature, the principles of ligand design suggest its potential utility in the development of new and improved catalysts for a variety of organic transformations.

Conclusion and Outlook

Summary of Key Research Findings

Research has firmly established 2-(2,2-difluoroethoxy)benzaldehyde as a valuable and versatile building block in organic synthesis. The presence of the aldehyde group provides a reactive site for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The defining feature of the molecule, the 2,2-difluoroethoxy group, imparts unique electronic properties and steric bulk to the benzaldehyde (B42025) ring. This substituent is known to enhance the metabolic stability and lipophilicity of molecules, which are highly desirable characteristics in the design of bioactive compounds. Consequently, a significant portion of research has focused on its application as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The strategic placement of the difluoroethoxy group at the ortho position influences the reactivity of the aldehyde and can direct the stereochemical outcome of certain reactions, a finding of considerable interest in asymmetric synthesis.

Emerging Trends in Difluoroethoxy Chemistry

The study of this compound is part of a larger, rapidly expanding field focused on fluorinated organic molecules. A major trend in difluoroethoxy chemistry is the development of more efficient and selective methods for introducing the -OCHF2 moiety into a wide range of organic scaffolds. Researchers are moving beyond traditional, often harsh, synthetic methods towards milder, more functional-group-tolerant catalytic approaches. This includes the exploration of novel difluoromethylating and difluoroethoxylating reagents.

Another significant trend is the increasing use of computational chemistry to predict the properties and reactivity of difluoroethoxy-containing compounds. These theoretical studies help in understanding the conformational preferences and non-covalent interactions of the difluoroethoxy group, guiding the rational design of molecules with specific biological or material properties. There is also a growing interest in the application of these compounds in materials science, for example, in the development of liquid crystals and polymers with unique thermal and electronic properties.

Proposed Future Research Directions and Methodological Advances

Looking ahead, the research trajectory for this compound is set to diversify. A primary focus for future work should be the expansion of its use in medicinal chemistry. Synthesizing libraries of derivatives and screening them for activity against a wider range of biological targets could uncover new therapeutic leads. Specifically, its role as a precursor for inhibitors of enzymes where metabolic stability is a known challenge warrants deeper investigation.

In the realm of agrochemicals, future research could explore the synthesis of new classes of fungicides and insecticides derived from this benzaldehyde, potentially leading to products with improved efficacy and environmental profiles.

From a methodological standpoint, the development of continuous flow synthesis for this compound and its downstream products represents a significant opportunity. Flow chemistry could offer enhanced safety, better reaction control, and easier scalability compared to traditional batch processes. Furthermore, the application of modern synthetic techniques such as photoredox catalysis and electrosynthesis could open up novel and previously inaccessible reaction pathways, enabling the creation of more complex and diverse molecular architectures from this versatile starting material. A deeper mechanistic understanding of reactions involving the difluoroethoxy group will also be crucial for optimizing existing transformations and discovering new ones.

Q & A

Q. What are the standard synthetic routes for 2-(2,2-Difluoroethoxy)benzaldehyde, and how can reaction efficiency be monitored?

The compound is typically synthesized via nucleophilic substitution between 2-hydroxybenzaldehyde derivatives and 2,2-difluoroethanol. A common protocol involves refluxing 2-hydroxybenzaldehyde (or substituted analogs) with 2,2-difluoroethanol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC to track the disappearance of starting materials. Post-reaction, purification via column chromatography or recrystallization yields the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and difluoroethoxy group (split signals due to coupling with fluorine).
  • Mass Spectrometry (MS) : For molecular ion peak validation (e.g., [M+H]⁺ or [M+Na]⁺).
  • FT-IR : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹).
  • X-ray Crystallography : For unambiguous structural confirmation, particularly in resolving regiochemical ambiguities (e.g., para vs. ortho substitution) .

Q. How does the difluoroethoxy group influence the compound’s reactivity in condensation reactions?

The difluoroethoxy group acts as an electron-withdrawing substituent, activating the benzaldehyde toward nucleophilic attacks (e.g., in Schiff base formation). Its electronegativity enhances the electrophilicity of the aldehyde carbonyl, facilitating reactions with amines or hydrazines. However, steric hindrance from the ethoxy chain may slow reactions in bulky systems .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often arise from impurities, solvent effects, or dynamic processes (e.g., rotamers). Strategies include:

  • Variable-Temperature NMR : To identify temperature-dependent conformational changes.
  • 2D NMR (COSY, HSQC) : To correlate proton and carbon signals and assign stereochemistry.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict chemical shifts and verify assignments .

Q. What methodologies optimize the synthesis yield of this compound under anhydrous conditions?

Yield optimization requires:

  • Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates.
  • Controlled Reflux : Maintaining temperatures between 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst Screening : Bases like cesium carbonate (Cs₂CO₃) may improve efficiency over K₂CO₃ in some cases.
  • Solvent Selection : Acetonitrile often outperforms DMF in reducing side reactions .

Q. How can computational chemistry guide the design of bioactive derivatives using this compound?

  • Molecular Docking : Predict binding affinities of derivatives to target proteins (e.g., enzymes in drug discovery).
  • QSAR Modeling : Correlate structural features (e.g., fluorine position) with biological activity.
  • Reactivity Simulations : DFT studies can identify reactive sites for functionalization (e.g., para vs. meta substitution effects) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Flow Chemistry : Continuous reactors reduce exothermic risks and improve mixing.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification.
  • Byproduct Recycling : Recovery of unreacted 2,2-difluoroethanol via distillation .

Q. How does the compound’s electronic structure influence its applications in materials science?

The difluoroethoxy group enhances thermal stability and alters π-conjugation in polymers. Applications include:

  • OLEDs : As a hole-transport layer component due to its electron-deficient aromatic system.
  • Coordination Polymers : The aldehyde group can chelate metals (e.g., Cu²⁺) to form frameworks .

Methodological Notes

  • Safety : Follow protocols for aromatic aldehydes (e.g., PPE, ventilation) due to potential irritancy .
  • Data Validation : Cross-reference experimental results with computational predictions to resolve structural ambiguities .

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